molecular formula C14H11ClN2O B094541 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one CAS No. 1025-59-8

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one

Katalognummer: B094541
CAS-Nummer: 1025-59-8
Molekulargewicht: 258.7 g/mol
InChI-Schlüssel: ZRZSYDHZWHSHMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one ( 1025-59-8) is a chemical compound built around the indazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is a key structural component in several marketed drugs and clinical candidates due to its widespread biological activities and ability to interact with diverse biological targets . Researchers value this scaffold for developing novel therapeutic agents. The indazole ring system is present in FDA-approved medications such as pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and granisetron, a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy . Other notable indazole-containing drugs include the anti-inflammatory agents bendazac and benzydamine . The specific substitution pattern of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one, featuring a 3-chlorobenzyl group at the N1 position, makes it a valuable intermediate for synthesizing more complex molecules. This structure allows researchers to explore structure-activity relationships (SAR) and optimize properties for various targets. This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

1025-59-8

Molekularformel

C14H11ClN2O

Molekulargewicht

258.7 g/mol

IUPAC-Name

1-[(3-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI-Schlüssel

ZRZSYDHZWHSHMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Andere CAS-Nummern

1025-59-8

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzyl Group

  • 1-(4-Methoxybenzyl)-1H-indazol-3(2H)-one: The methoxy group increases electron density on the aromatic ring, reducing lipophilicity (clogP ≈ 2.1) compared to the chloro analog (clogP ≈ 3.5). Anti-inflammatory activity: Exhibits moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower potency than the 3-chlorobenzyl analog (IC₅₀ = 0.8 µM) .
  • 1-Benzyl-1H-indazol-3(2H)-one :

    • Lacks halogen substitution, resulting in reduced molecular weight (252.27 g/mol vs. 286.72 g/mol for the chloro analog).
    • Lower melting point (≈145°C) and weaker enzyme-binding affinity due to the absence of chloro’s electron-withdrawing effects .

Core Heterocycle Modifications

  • Example: 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole shows enhanced carbonic anhydrase-II inhibition (Ki = 12 nM) compared to indazole analogs (Ki = 18 nM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) clogP Solubility (µg/mL in DMSO)
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one 286.72 Not reported 3.5 45.2
1-(4-Methoxybenzyl)-1H-indazol-3(2H)-one 268.29 158–159 2.1 62.8
1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole 269.73 140–142 3.2 28.5

Anti-Inflammatory Activity

  • 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.8 µM) and reduces TNF-α production by 70% at 10 µM .
  • 1-(4-Nitrobenzyl)-1H-indazol-3(2H)-one : Nitro substitution enhances oxidative stress but reduces selectivity (COX-2 IC₅₀ = 1.5 µM) .

Neuroprotective Effects

  • Triazolbenzo[d]thiazole Derivatives: Compounds like 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one show 80% neuronal viability at 10 µM in oxidative stress models, outperforming non-triazole indazoles .

Enzyme Inhibition

  • Carbonic Anhydrase-II : The triazole analog 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole (Ki = 12 nM) is more potent than 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one (Ki = 18 nM) due to stronger zinc coordination in the active site .

Key Research Findings

  • Synthetic Flexibility : The 3-chlorobenzyl group enhances reactivity in Ullmann-type couplings, enabling efficient N-arylation .
  • Pharmacological Superiority : Chloro-substituted indazoles consistently outperform methoxy or nitro analogs in target affinity and metabolic stability .
  • Structural Insights : X-ray crystallography of analogs (e.g., 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one) reveals critical intermolecular interactions (e.g., C–H···π) that stabilize the active conformation .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one and its derivatives?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Alkylation of indazolone: Reacting 1H-indazol-3(2H)-one with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
  • Multi-step protocols: Pyrazole or indazole intermediates may be functionalized with 3-chlorobenzyl groups using reductive amination or Mitsunobu reactions (e.g., coupling with triphenylphosphine and diethyl azodicarboxylate) .
  • Optimization: Reaction yields (e.g., 57–93% ) depend on temperature, solvent choice, and stoichiometric ratios. Purification often involves column chromatography or recrystallization.

Q. How is 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one characterized using spectroscopic techniques?

Answer: Key characterization data include:

  • NMR spectroscopy:
    • ¹H NMR (DMSO-d₆): Peaks at δ 2.05–2.11 (m, CH₂), 7.54–7.73 (m, aromatic protons), and 8.07 (s, H-3 indazole) .
    • ¹³C NMR: Signals for carbonyl (δ ~192 ppm) and chlorobenzyl carbons (δ 133–139 ppm) .
  • IR spectroscopy: Stretching vibrations for C=O (~1664 cm⁻¹) and C-Cl (~740 cm⁻¹) .
  • Mass spectrometry: Molecular ion peaks matching the molecular formula (e.g., C₁₃H₁₀ClN₂O⁺) and fragmentation patterns.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • Storage: In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one derivatives be refined using SHELX software?

Answer:

  • Data collection: High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) are processed with SHELXTL .
  • Structure solution: Use SHELXD for phase determination via direct methods. For twinned crystals, SHELXL applies twin-law matrices to refine overlapping reflections .
  • Validation: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps. Hydrogen atoms are placed geometrically and refined isotropically .

Q. What contradictions exist in reported biological activities of 3-chlorobenzyl-substituted indazoles, and how can they be resolved?

Answer:

  • Data discrepancies: Some studies report anti-inflammatory activity (e.g., IL-6 inhibition ), while others highlight cytotoxicity .
  • Resolution strategies:
    • Dose-response profiling: Compare IC₅₀ values across cell lines (e.g., HaCaT vs. cancer models).
    • Structural analogs: Test derivatives (e.g., 3-fluorobenzyl or nitro-substituted variants) to isolate electronic effects .
    • Assay standardization: Use consistent inflammatory stimuli (e.g., TNF-α vs. LPS) to reduce variability .

Q. How does the 3-chlorobenzyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity: The chlorobenzyl moiety increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability: Chlorine substitution slows oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal assays .
  • Structure-activity relationship (SAR): Replacements with electron-withdrawing groups (e.g., -CF₃) may improve target binding but alter toxicity profiles .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

Answer:

  • Docking studies: Use MOE (Molecular Operating Environment) to predict binding poses in protein active sites (e.g., TNF-α or TLR4) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling: Corrogate substituent effects (e.g., Hammett σ values for chlorine) with bioactivity data to design optimized analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.